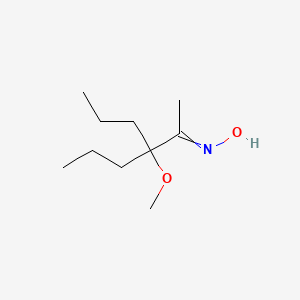
N-(3-Methoxy-3-propylhexan-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxy-3-propylhexan-2-ylidene)hydroxylamine is a chemical compound with the molecular formula C10H21NO2 It is characterized by the presence of a hydroxylamine functional group attached to a methoxypropylhexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-3-propylhexan-2-ylidene)hydroxylamine typically involves the reaction of a suitable precursor with hydroxylamine. One common method involves the reaction of 3-methoxy-3-propylhexan-2-one with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-3-propylhexan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
N-(3-Methoxy-3-propylhexan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-3-propylhexan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxy-3-propylhexan-2-ylidene)hydroxylamine: shares similarities with other hydroxylamine derivatives such as N-hydroxybenzylamine and N-hydroxyethylamine.
Hydroxylamine-O-sulfonates: These compounds have similar reactivity and are used in electrophilic amination reactions.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its methoxypropylhexane backbone and hydroxylamine group make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
192658-17-6 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(3-methoxy-3-propylhexan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H21NO2/c1-5-7-10(13-4,8-6-2)9(3)11-12/h12H,5-8H2,1-4H3 |
InChI Key |
RDHRGZQIFAWAIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(=NO)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















